molecular formula C5H10O B093329 2-Methyl-3-buten-2-OL CAS No. 115-18-4

2-Methyl-3-buten-2-OL

Cat. No.: B093329
CAS No.: 115-18-4
M. Wt: 86.13 g/mol
InChI Key: HNVRRHSXBLFLIG-UHFFFAOYSA-N
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Description

2-Methyl-3-buten-2-ol: is a biogenic volatile organic compound emitted by pine trees and is structurally similar to isopreneThis compound is an important component of the pheromone of the bark beetle Ips typographus and is a potential precursor of atmospheric secondary organic aerosol in forested regions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 2-methyl-3-buten-2-ol typically involves the large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and sulfuric acid.

    Photoionization: Vacuum ultraviolet radiation.

    Hydrogenation: Palladium on zinc oxide catalyst.

Major Products:

    Oxidation: Acetaldehyde, acetone, isoprene.

    Photoionization: Various fragment ions such as C4H7O+, C3H7O+, C5H9+, etc.

    Hydrogenation: this compound.

Comparison with Similar Compounds

  • 3-Methyl-2-buten-1-ol
  • 3-Methyl-3-buten-1-ol
  • 2-Methyl-3-butyn-2-ol
  • 2-Methyl-2-propen-1-ol
  • 3-Buten-2-ol

Comparison: 2-Methyl-3-buten-2-ol is unique due to its structural similarity to isoprene and its role as a biogenic volatile organic compound. It is also a significant component of the pheromone of the bark beetle Ips typographus, which distinguishes it from other similar compounds .

Properties

IUPAC Name

2-methylbut-3-en-2-ol
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InChI

InChI=1S/C5H10O/c1-4-5(2,3)6/h4,6H,1H2,2-3H3
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InChI Key

HNVRRHSXBLFLIG-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C=C)O
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Molecular Formula

C5H10O
Record name METHYL BUTENOL
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DSSTOX Substance ID

DTXSID3047471
Record name 2-Methyl-3-buten-2-ol
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Molecular Weight

86.13 g/mol
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Physical Description

Methyl butenol is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name METHYL BUTENOL
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Boiling Point

208.4 to 210.2 °F at 760 mmHg (USCG, 1999), 97.00 to 99.00 °C. @ 760.00 mm Hg, 97 °C
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Flash Point

56 °F (USCG, 1999), 10 °C c.c.
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Solubility

1000 mg/mL, Solubility in water, g/100ml at 20 °C: 19 (good)
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Density

0.824 (USCG, 1999) - Less dense than water; will float, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06
Record name METHYL BUTENOL
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Vapor Density

Relative vapor density (air = 1): 3.0
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Vapor Pressure

23.5 [mmHg], Vapor pressure, kPa at 25 °C: 3.13
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CAS No.

115-18-4
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Melting Point

-28 °C
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Synthesis routes and methods I

Procedure details

7.5 g of aluminum triisopropylate and 50 g of a reaction product which contains 42 g of 2-methyl-2-hepten-6-one and 5 g of 2-methyl-3-buten-2-ol are heated at 150° C. in the reaction apparatus described in Example 1, and a mixture of 464 g of methyl acetoacetate and 430 g of 2-methyl-3-buten-2-ol is introduced in the course of 18 hours. On working up the mixture by distillation when the reaction has ceased, 490 g of 2-methyl-2-hepten-6-one, 95 g of unconverted 2-methyl-3-buten-2-ol, 13 g of acetone and 4 g of isoprene are obtained. The yield (448 g) is 89% of theory, based on methyl acetoacetate employed, and 90.1%, based on methylbutenol converted.
Name
aluminum triisopropylate
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
reaction product
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
464 g
Type
reactant
Reaction Step Five
Quantity
430 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Analogous with Example 1, a homogeneous solution of 5.6 grams (0.08 moles) of isoprene and 10 milliliters of a 75 volume percent aqueous acetic acid solution was reacted at 40° C. in the presence of 5 grams of a cation exchanger sold under the trademark Lewatit SPC 118 (mole ratio of acetic acid to isoprene 15.6 to 8.7; mole ratio of water to isoprene=17.3). After stirring at 40° C. for 6 hours, the reaction was 73 percent complete. There was obtained 2-methyl-3-butene-2-ol with a yield of 48 percent, Prenol with a yield of 2 percent, and prenylacetate with a yield of 30 percent.
Quantity
5.6 g
Type
reactant
Reaction Step One
[Compound]
Name
75
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Analogous with Example 1, a solution of 5.6 grams (0.08 moles) of isoprene and 100 milliliters of a 65 volume percent aqueous propionic acid (mole ratios: water to isoprene=24.3, propionic acid to isoprene=10.7) was reacted in the presence of 5 grams of a cation exchanger sold under the trademark Lewatit SPC 118 at 35° C. After stirring at 35° C. for 6 hours, the reaction was 20 percent complete. There was obtained 2-methyl-3-butene-2-ol with a yield of 57 percent and prenylacetate with a yield of 29 percent.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
65
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Although the direct conversion of dimethylallyl diphosphate to isoprene by isoprene synthase enzymes is known in the art, we have shown that isoprene can also be produced from two different alcohols, 3-methyl-2-buten-1-ol and 2-methyl-3-buten-2-ol, using linalool dehydratase-isomerase (see Example 1 and Example 2 and FIGS. 6 and 8), an enzyme isolated from Castellaniella defragrans strain 65Phen. The linalool dehydratase isomerase permits the development of novel isoprene biosynthetic pathways of either two or three steps. In a two-step isoprene biosynthetic pathway, dimethylallyl diphosphate is converted to 2-methyl-3-buten-2-ol by an enzyme such as a 2-methyl-3-buten-2-ol synthase, followed by conversion of 2-methyl-3-buten-2-ol to isoprene. In a three-step isoprene biosynthetic pathway, dimethylallyl diphosphate is converted to 3-methyl-2-buten-1-ol by either a phosphatase or a terpene synthase capable of converting dimethylallyl diphosphate to 3-methyl-2-buten-1-ol, 3-methyl-2-buten-1-ol is converted to 2-methyl-3-buten-2-ol by a 2-methyl-3-buten-2-ol isomerase, and 2-methyl-3-buten-2-ol is converted to isoprene by a 2-methyl-3-buten-2-ol dehydratase. As demonstrated in Example 1 and Example 2, the Castellaniella defragrans linalool dehydratase-isomerase functions as both a 2-methyl-3-buten-2-ol isomerase and a 2-methyl-3-buten-2-ol dehydratase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 1.0 g (14.3 mmol) of 2-methyl-2-butene and 500 mg. of photosensitizing resin in 150 ml of methanol was irradiated as described above. The volume of oxygen uptake was measured. To the solution was added sodium borohydride, and after 5 min. the solution was extracted with ether (20 ml.) The ether solution was analyzed by gas chromatography to give 3-methylbut-3-ene-2-ol and 2-methylbut-3-ene-2-ol, in a 50:50 ratio, within experimental error. The ratio of these two products is the same as that observed when rose bengal or methylene blue are dissolved in methanol. Hence the same intermediate, singlet oxygen is involved in both processes. Radical oxidation leads to different products.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-3-buten-2-OL
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Customer
Q & A

Q1: What is 2-methyl-3-buten-2-ol and where is it found naturally?

A1: this compound (MBO) is a hemiterpene alcohol naturally emitted by certain pine species, particularly those native to western North America. [] It is also found in the bark of some deciduous trees like aspen and birch. [] MBO acts as a pheromone component for several conifer bark beetles. [, ]

Q2: How is this compound biosynthesized?

A2: While the exact biosynthetic pathway in pines is still under investigation, research suggests it might be similar to isoprene emission, influenced by light and temperature. [] In bacteria like Aquincola tertiaricarbonis and Methylibium petroleiphilum, MBO is formed from the tertiary alcohol tert-amyl alcohol (TAA) by the desaturase activity of the Rieske nonheme mononuclear iron oxygenase MdpJ. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C5H10O, and its molecular weight is 86.13 g/mol.

Q4: Are there analytical methods for detecting and quantifying this compound?

A4: Yes, several methods exist for analyzing MBO. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to identify and quantify MBO in environmental and biological samples. [, , , ] Solid-phase microextraction (SPME) coupled with GC analysis has also been successfully employed to quantify MBO and its oxidation products. [] Selective ion flow tube mass spectrometry (SIFT-MS) provides a real-time method for distinguishing and measuring both isoprene and MBO simultaneously. []

Q5: What happens to this compound in the atmosphere?

A5: MBO undergoes atmospheric oxidation primarily through reactions with hydroxyl radicals (OH) and chlorine atoms (Cl). These reactions lead to the formation of various oxygenated products, including acetone, glycolaldehyde, formaldehyde, and potentially harmful secondary organic aerosols (SOA). [, , , , ]

Q6: What is the significance of this compound in the context of secondary organic aerosol (SOA) formation?

A6: While not as significant as isoprene, MBO can contribute to SOA formation, particularly under low-NOx conditions and in the presence of acidic aerosols. [, , , ] The epoxide intermediate, (3,3-dimethyloxiran-2-yl)methanol, plays a crucial role in the acid-catalyzed reactive uptake process leading to SOA formation. []

Q7: Does the atmospheric oxidation of this compound have implications for air quality?

A7: Yes, the oxidation of MBO can contribute to the formation of ozone and particulate matter, both of which are significant air pollutants with adverse health and environmental effects. The acetone produced from MBO oxidation may also be relevant on a global scale. []

Q8: How do microorganisms degrade this compound?

A8: Some bacteria, like Pseudomonas putida MB-1, can utilize MBO as a sole carbon source. [] This strain metabolizes MBO by isomerizing it to 3-methyl-2-buten-1-ol (321-MB) using a specific isomerase. Subsequently, an inducible NAD+-dependent 321-MB dehydrogenase oxidizes 321-MB to 3-methyl-2-buten-1-al. []

Q9: What are the potential applications of this compound?

A9: Due to its pleasant aroma, MBO finds use in the fragrance and flavor industry. [, , ] Its potential as a biofuel or biofuel additive is also being explored. [] Additionally, MBO serves as a valuable research tool in understanding atmospheric chemistry, biogenic emissions, and plant-insect interactions.

Q10: Are there computational studies on the reactivity of this compound?

A10: Yes, computational chemistry techniques have been employed to investigate the reaction mechanisms and kinetics of MBO oxidation with OH and Cl radicals. [, , ] These studies provide valuable data for developing atmospheric models and understanding the fate of MBO in the atmosphere.

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